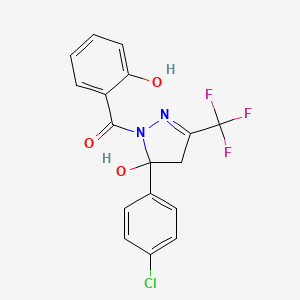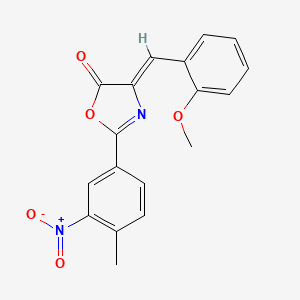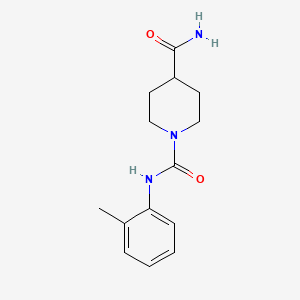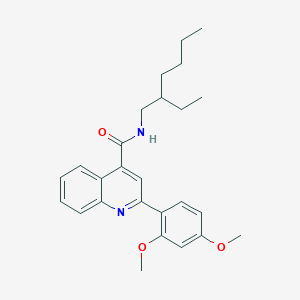
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. EFU is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 284.32 g/mol.
科学研究应用
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a herbicide. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have selective herbicidal activity against broadleaf weeds and has been tested on various crops such as soybeans and corn. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has also been studied for its potential use as an insecticide, with promising results against several insect species.
作用机制
The mechanism of action of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea is not fully understood, but it is believed to inhibit the activity of acetolactate synthase (ALS) in plants and insects. ALS is an enzyme that is essential for the biosynthesis of branched-chain amino acids, which are crucial for the growth and development of plants and insects. By inhibiting ALS, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea disrupts the biosynthesis of these amino acids, leading to the death of the plant or insect.
Biochemical and Physiological Effects:
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity to mammals and has no known adverse effects on human health. However, it may have some effects on non-target organisms, such as beneficial insects and soil microorganisms. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have a short half-life in the environment, which reduces its potential for accumulation and persistence.
实验室实验的优点和局限性
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea also has a well-defined chemical structure, which makes it easy to study its properties and interactions. However, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may not be suitable for certain experiments due to its herbicidal or insecticidal activity, which may interfere with the results.
未来方向
There are several future directions for research on N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea. One area of interest is the development of new N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea derivatives with improved herbicidal or insecticidal activity. Another area of interest is the study of the environmental fate and transport of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, which can help to assess its potential impact on non-target organisms and ecosystems. Additionally, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may have potential applications in the field of medicine, such as in the development of new drugs or as a tool for studying biological processes.
合成方法
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea can be synthesized by reacting 5-ethyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-furylmethylamine and then converting the resulting intermediate into the final product using urea. The synthesis of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been reported in several research articles and has been optimized for high yield and purity.
属性
IUPAC Name |
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-9-13-10(15-16(9)2)14-11(17)12-7-8-5-4-6-18-8/h4-6H,3,7H2,1-2H3,(H2,12,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECTVNHRGOWRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)

![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)


![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)



![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)